![molecular formula C15H18O6 B1267919 (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate CAS No. 6022-96-4](/img/structure/B1267919.png)
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
Overview
Description
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a useful research compound. Its molecular formula is C15H18O6 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H18O6
- Molecular Weight : 294.3 g/mol
Its structure features a tetrahydrofurodioxole core with hydroxyl and benzoate functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance:
- Inhibitory Activity : Compounds similar to this structure have shown significant inhibitory effects on various cancer cell lines. In a study involving synthesized derivatives of 3-hydroxy-2,2-dimethylpropionic acid methyl ester, compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. The highest activity was attributed to compounds with structural similarities to our compound of interest .
The proposed mechanisms for the anticancer activity include:
- Histone Deacetylase Inhibition : The derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Selective Targeting : The compounds demonstrated selective toxicity towards cancer cells over normal cells (e.g., HEK-293), indicating a targeted mechanism that minimizes side effects on healthy tissues .
Study 1: Antiproliferative Effects
A detailed investigation into the antiproliferative effects of structurally related compounds revealed that modifications in the hydroxyl and ester groups significantly influenced their biological activity. The study highlighted that:
- Compound Variations : Changes in substituents led to varying degrees of cytotoxicity against cancer cell lines.
- Cell Cycle Arrest : Treated cells exhibited signs of cell cycle arrest and apoptosis when stained with DAPI, indicating potential pathways through which these compounds exert their effects .
Study 2: Molecular Docking Analysis
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression:
- Target Proteins : The analysis suggested strong interactions with heat shock protein 90 (HSP90) and TRAP1 pathways.
- Binding Affinity : High binding affinities were noted for specific derivatives that could lead to further development as anticancer agents .
Data Summary
Activity Type | IC50 Value (mg/mL) | Cell Line | Mechanism |
---|---|---|---|
Antiproliferative | 0.12 - 0.81 | HCT-116 | HDAC inhibition |
Selective Toxicity | - | HEK-293 | Targeted action on cancer cells |
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that compounds similar to (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Case studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.
- Drug Delivery Systems : The structural characteristics of this compound make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents. Research on polymeric nanoparticles incorporating this compound shows promise in targeted drug delivery applications.
Pharmacological Insights
- Potential Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. Investigations into its mechanism of action reveal that it may interfere with cell cycle progression and promote programmed cell death.
- Neurological Applications : Given its antioxidant properties, there is increasing interest in exploring the compound's role in neuroprotection. Studies have indicated that it may protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve resilience against environmental stressors.
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, the compound can be utilized in formulating advanced coatings and adhesives for industrial applications. Research indicates that coatings containing this compound exhibit improved durability and resistance to degradation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the furo[2,3-d][1,3]dioxolane core in this compound?
The furo[2,3-d][1,3]dioxolane moiety is typically synthesized via cyclization reactions involving diols or protected sugars. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate hydroxyl groups, enabling intramolecular ether formation. Evidence from benzofuran-dioxolane syntheses shows that [3,3]-sigmatropic rearrangements or acid-catalyzed cyclizations (e.g., using HCl in methanol) are effective for forming fused dioxolane rings . Key reagents include 2,2-dimethoxypropane for acetal protection or hexafluoropropan-2-ol as a solvent to stabilize intermediates .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign signals for the dioxolane methyl groups (δ ~1.3–1.5 ppm for CH₃) and the benzoate aromatic protons (δ ~7.4–8.1 ppm). The furo ring protons appear as distinct doublets (J = 2–4 Hz) in the δ 4.5–5.5 ppm range .
- HR-MS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. For example, a compound with C₁₈H₂₂O₇ would yield [M+H]⁺ at m/z 351.1432 .
- IR : Look for ester C=O stretching (~1750 cm⁻¹) and dioxolane C-O-C bands (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the tetrahydrofuro-dioxolane system be addressed?
The compound contains multiple stereocenters (3aR,5S,6R,6aR configuration), requiring chiral auxiliaries or enantioselective catalysis. Strategies include:
- Chiral pool synthesis : Start from D-mannitol or other sugar derivatives with inherent stereochemistry .
- Crystallography-guided optimization : Use X-ray diffraction (e.g., Cu Kα radiation) to resolve ambiguities in diastereomer ratios .
- Protecting group tactics : Temporary silyl or benzyl groups can prevent undesired epimerization during benzoate esterification .
Q. What methodologies are used to optimize reaction yields in the presence of competing side reactions (e.g., ester hydrolysis or ring-opening)?
- Solvent selection : Anhydrous THF or dichloromethane minimizes hydrolysis of the benzoate ester. For acid-sensitive steps, use NaHCO₃ quenches .
- Temperature control : Maintain reactions at 0–5°C during NaH-mediated steps to suppress elimination byproducts .
- In-situ monitoring : TLC (hexane:EtOAc 3:1) or LC-MS tracks intermediate formation. Adjust stoichiometry if unreacted starting material persists .
Q. How can computational chemistry aid in predicting reactivity or spectroscopic properties?
- DFT calculations : Model transition states for sigmatropic rearrangements (e.g., activation energies for [3,3]-shifts) to prioritize reaction conditions .
- NMR prediction software : Tools like MestReNova simulate splitting patterns for complex proton environments (e.g., overlapping furo-dioxolane signals) .
- Molecular docking : If the compound is a natural product analog, dock into enzyme active sites (e.g., glycosidases) to hypothesize bioactivity .
Q. Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported melting points or spectral data across studies?
- Purification validation : Recrystallize the compound from multiple solvents (e.g., DMSO vs. MeOH) to assess polymorphism .
- Cross-reference databases : Compare with Cambridge Structural Database entries (e.g., CSD refcode DOPVAH01) for crystallographic validation .
- Reproduce conditions : If a published procedure yields inconsistent results, test alternative catalysts (e.g., p-TsOH vs. HOAc for esterifications) .
Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical fidelity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclizations) .
- Chiral chromatography : Use preparative HPLC with cellulose-based columns to isolate enantiomers at >99% ee .
- DoE (Design of Experiments) : Apply factorial design to optimize variables like temperature, catalyst loading, and solvent polarity .
Application-Oriented Questions
Q. How can this compound serve as an intermediate in natural product synthesis?
The benzoate-protected hydroxyl group and rigid dioxolane ring make it a precursor for:
- Glycosidase inhibitors : Modify the furo ring to mimic sugar transition states .
- Antioxidant analogs : Introduce phenolic groups via deprotection (e.g., H₂/Pd-C for benzyl removal) .
- Coumestan derivatives : Couple with arylboronic acids via Suzuki-Miyaura cross-coupling .
Properties
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBIHIDJVMVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975636 | |
Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6022-96-4, 6612-91-5, 6893-72-7 | |
Record name | NSC127670 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC102633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC84317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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